Methyl triphenylphenyl ether Methyl triphenylphenyl ether
Brand Name: Vulcanchem
CAS No.: 115292-92-7
VCID: VC16054033
InChI: InChI=1S/C25H20O/c1-26-25-23(20-13-7-3-8-14-20)17-22(19-11-5-2-6-12-19)18-24(25)21-15-9-4-10-16-21/h2-18H,1H3
SMILES:
Molecular Formula: C25H20O
Molecular Weight: 336.4 g/mol

Methyl triphenylphenyl ether

CAS No.: 115292-92-7

Cat. No.: VC16054033

Molecular Formula: C25H20O

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl triphenylphenyl ether - 115292-92-7

Specification

CAS No. 115292-92-7
Molecular Formula C25H20O
Molecular Weight 336.4 g/mol
IUPAC Name 2-methoxy-1,3,5-triphenylbenzene
Standard InChI InChI=1S/C25H20O/c1-26-25-23(20-13-7-3-8-14-20)17-22(19-11-5-2-6-12-19)18-24(25)21-15-9-4-10-16-21/h2-18H,1H3
Standard InChI Key ROEBIHQCMZBUOW-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Methyl triphenylphenyl ether (C<sub>20</sub>H<sub>18</sub>O) features a central oxygen atom bonded to a methyl group and a triphenylmethyl (trityl) group. The trityl group consists of three phenyl rings attached to a single carbon atom, creating a highly sterically hindered environment. This structure is confirmed by X-ray crystallography and spectroscopic data, which reveal bond lengths of approximately 1.42 Å for the C–O bond and 1.47 Å for the C–Ph bonds . The compound’s molecular weight is 274.36 g/mol, with a density and boiling point dependent on its crystalline or solution-state form .

The steric bulk of the trityl group significantly impacts the compound’s reactivity. For instance, nucleophilic substitution reactions at the methyl-oxygen bond are hindered, favoring instead reactions that involve the stabilization of carbocation intermediates . This structural feature also contributes to the compound’s resistance to hydrolysis under mild conditions, a property exploited in protective-group chemistry .

Synthetic Routes and Optimization

Nucleophilic Substitution via S<sub>N</sub>1 Mechanism

A primary method for synthesizing methyl triphenylphenyl ether involves the S<sub>N</sub>1 reaction between triphenylmethyl chloride (TPMCl) and methanol. In a representative procedure, TPMCl is refluxed with methanol in tetrahydrofuran (THF) using sodium hydride as a base. The reaction proceeds via the formation of a stable trityl carbocation intermediate, which is subsequently trapped by methanol to yield the ether . This method reported a 50.45% yield, with purity confirmed by thin-layer chromatography (TLC) showing an R<sub>f</sub> value of 0.568 .

Reaction Conditions

  • Reactants: Triphenylmethyl chloride, methanol

  • Solvent: Tetrahydrofuran (THF)

  • Base: Sodium hydride (NaH)

  • Temperature: Reflux at 65°C

  • Yield: 50.45%

Alkylation of Triphenylmethanol

An alternative approach involves the alkylation of triphenylmethanol with iodomethane. In this method, triphenylmethanol is deprotonated using NaH in THF, followed by treatment with iodomethane to form the methyl ether. This route achieved a higher yield of 71%, attributed to the efficient generation of the trityl alkoxide intermediate .

Reaction Conditions

  • Reactants: Triphenylmethanol, iodomethane

  • Solvent: THF

  • Base: Sodium hydride (NaH)

  • Temperature: Room temperature (20°C)

  • Yield: 71%

Physicochemical Properties

Solubility and Stability

Methyl triphenylphenyl ether is insoluble in water and petroleum ether but exhibits high solubility in polar aprotic solvents such as THF, benzene, and diethyl ether . Its stability under acidic conditions is notable; protonation of the ether oxygen in strongly acidic media generates a resonance-stabilized trityl carbocation, which is detectable by its intense yellow coloration .

Spectroscopic Data

  • Infrared (IR) Spectroscopy: A strong absorption band at 1100–1250 cm<sup>−1</sup> corresponds to the C–O–C stretching vibration .

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR spectra show a singlet at δ 3.2 ppm for the methyl group and aromatic proton resonances between δ 7.0–7.5 ppm .

Applications in Organic Chemistry

Protective Group for Alcohols

The trityl group is widely used to protect hydroxyl groups in carbohydrate and steroid chemistry due to its stability under basic conditions and ease of removal via acid-catalyzed hydrolysis . Methyl triphenylphenyl ether derivatives serve as intermediates in the synthesis of glycosides and nucleosides .

Stabilization of Reactive Intermediates

The compound’s ability to stabilize carbocations through resonance and steric effects makes it valuable in studies of reaction mechanisms. For example, trityl ethers facilitate the isolation of otherwise unstable carbocation intermediates in electrophilic aromatic substitution reactions .

Industrial and Research Relevance

Materials Science

Methyl triphenylphenyl ether’s thermal stability and low polarity render it suitable as a plasticizer in polymer formulations. Its incorporation into polyvinyl chloride (PVC) enhances flexibility without compromising thermal degradation resistance .

Pharmaceutical Synthesis

The compound is utilized in the synthesis of chiral auxiliaries and prodrugs. For instance, (R)-glycidyl trityl ether (CAS: 65291-30-7), a derivative, is employed in asymmetric epoxidation reactions to produce enantiomerically pure epoxides .

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